2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine
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Overview
Description
2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine is a heterocyclic compound that features a triazine ring substituted with three imidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine typically involves the cyclization of aldehydes with ammonium iodide as the nitrogen source. This process is catalyzed by iron under air atmosphere, resulting in the formation of symmetrical and unsymmetrical 1,3,5-triazines . The reaction conditions are generally mild, and the yields range from 18% to 72% .
Industrial Production Methods: The use of inexpensive and readily available ammonium salts as the nitrogen source makes this method economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The imidazole groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Investigated for its potential use in drug design and development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The imidazole groups can coordinate with metal ions, making the compound useful in catalysis and coordination chemistry. Additionally, the triazine ring can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
- 2,4,6-Tris(1H-imidazol-1-yl)-1,3,5-triazine
- 2,4,6-Tris(1H-1,2,4-triazol-1-yl)-1,3,5-triazine
- 3,5-Bis(1H-imidazol-1-yl)pyridine
Uniqueness: 2,4,6-Tri(1H-imidazol-1-yl)-1,3,5-triazine is unique due to its specific substitution pattern and the presence of three imidazole groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
2,4,6-tri(imidazol-1-yl)-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N9/c1-4-19(7-13-1)10-16-11(20-5-2-14-8-20)18-12(17-10)21-6-3-15-9-21/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGAYRKEBXJPJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C2=NC(=NC(=N2)N3C=CN=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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